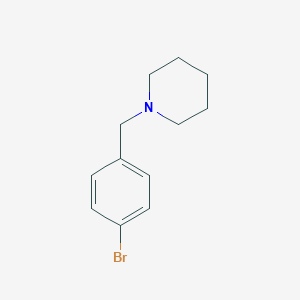

1-(4-Bromobenzyl)piperidine

説明

Structure

2D Structure

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFFXGIIWWTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586197 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178162-69-1 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178162-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromobenzyl Piperidine and Analogues

Direct Synthesis Approaches for 1-(4-Bromobenzyl)piperidine

The most straightforward methods for preparing this compound involve the direct coupling of piperidine (B6355638) with a 4-bromobenzyl source.

One common and efficient method is the nucleophilic substitution (SN2) reaction , also known as N-alkylation. smolecule.com This involves reacting piperidine with a 4-bromobenzyl halide, such as 4-bromobenzyl chloride or 4-bromobenzyl bromide. smolecule.com The reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. smolecule.com Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to enhance the nucleophilicity of piperidine. smolecule.com The reaction temperature is generally maintained between 60–80°C to ensure an optimal reaction rate while minimizing potential side reactions. Yields for this type of alkylation can be quite high, often exceeding 90% when bulky bases like diisopropylethylamine (DIPEA) are used to suppress side reactions. smolecule.com

Another direct approach is reductive amination . This method utilizes 4-bromobenzaldehyde (B125591) and piperidine as the starting materials. rsc.orgsemanticscholar.org In a one-pot procedure, these reactants form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice for its mildness and selectivity. semanticscholar.org A practical protocol using triflic acid as a catalyst to promote the direct reductive amination of carbonyl compounds has also been reported, yielding this compound in 79% yield as a yellow liquid. rsc.org

Table 1: Direct Synthesis Methods for this compound

| Method | Starting Materials | Reagents & Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| N-Alkylation | Piperidine, 4-Bromobenzyl Chloride | K₂CO₃ or NaOH, DMF, 60-80°C | This compound | >90% | smolecule.com |

| Reductive Amination | Piperidine, 4-Bromobenzaldehyde | Triflic Acid, Formamide | This compound | 79% | rsc.orgsemanticscholar.org |

Strategies for the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships for various applications. These strategies often involve using a substituted piperidine core which is then benzylated, or by modifying the benzyl (B1604629) group itself.

Another example involves the synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives . researchgate.net In this approach, various amino groups are incorporated to create new combinations, which are then characterized by NMR and LC-MS. researchgate.net This highlights a strategy where the aromatic ring of the benzyl group is further functionalized to create diverse derivatives. researchgate.net

Table 2: Synthesis of this compound Derivatives

| Derivative | Strategy | Key Steps | Citation |

|---|---|---|---|

| This compound-4-carboxylic acid | Alkylation of a substituted piperidine | 1. Esterification of piperidine-4-carboxylic acid. 2. Alkylation with 4-bromobenzyl bromide. 3. Hydrolysis of the ester. | |

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Modification of the benzyl group | Addition of various amino groups to a pre-functionalized benzyl moiety before or after coupling to piperidine. | researchgate.net |

General Synthetic Routes Applicable to Piperidine Derivatives

The synthesis of the piperidine scaffold is a well-developed area of organic chemistry, with several robust methods that can be applied to produce a wide array of derivatives, including those with a 1-(4-bromobenzyl) substitution pattern.

Reductive amination is a cornerstone of amine synthesis and is widely used for preparing substituted piperidines. semanticscholar.orgsemanticscholar.org The general protocol involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. semanticscholar.org For piperidine synthesis, this can involve reacting a suitable dicarbonyl compound with an amine or reacting a piperidone derivative with an amine. For example, N-Boc-piperidin-4-one can be reacted with various anilines in the presence of sodium triacetoxyborohydride to yield 4-amino-piperidine derivatives, which can then be further functionalized. semanticscholar.orgnih.gov This method is valued for its operational simplicity and the wide availability of starting materials. semanticscholar.org

The N-alkylation of a pre-existing piperidine ring is a fundamental and direct method for synthesizing N-substituted piperidine derivatives. umw.edu This approach involves the reaction of a piperidine (secondary amine) with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to scavenge the acid byproduct. smolecule.com The synthesis of this compound itself is a prime example of this strategy. smolecule.com The efficiency of the reaction can be enhanced in polar aprotic solvents, and the use of phase-transfer catalysts can be beneficial in certain systems. smolecule.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each component. bas.bgtaylorfrancis.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to generate diverse molecular scaffolds. nih.gov This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org It has been successfully applied to the synthesis of highly functionalized and structurally diverse 1,4,4-trisubstituted piperidines. researchgate.netnih.gov By using an N-substituted 4-piperidone (B1582916) as the ketone component, a diverse library of piperidine derivatives can be rapidly assembled, showcasing the power of MCRs for creating complex molecules in a single, efficient step. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. thieme-connect.com The Buchwald-Hartwig amination is a key palladium-catalyzed C-N cross-coupling reaction that can be used to fuse piperidine-based nucleophiles with aryl or heteroaryl halides. acs.org High-throughput experimentation has been used to identify optimal catalyst systems and mild reaction conditions (e.g., 40 °C, 1 mol% catalyst) for these couplings. acs.org Other palladium-catalyzed transformations, such as the reductive Heck coupling, have been used to construct highly substituted piperidine rings. rsc.org Furthermore, palladium catalysis can be used in reactions involving silyl (B83357) piperidine reagents, which couple with a variety of organohalides to generate unsaturated piperidine derivatives. google.com

Table 3: General Synthetic Routes for Piperidine Derivatives

| Method | Description | Key Features | Citation |

|---|---|---|---|

| Reductive Amination | Reaction of a carbonyl compound and an amine with a reducing agent. | One-pot procedure, mild conditions, readily available starting materials. | semanticscholar.orgsemanticscholar.org |

| Alkylation | Nucleophilic substitution of an alkyl halide by the piperidine nitrogen. | Direct and fundamental C-N bond formation. | smolecule.comumw.edu |

| Ugi-4CR | Four-component reaction of a ketone, amine, carboxylic acid, and isocyanide. | High efficiency, diversity-oriented, one-pot synthesis of complex structures. | nih.govnih.gov |

| Palladium-Catalyzed Coupling | Includes Buchwald-Hartwig amination and Heck reactions. | High functional group tolerance, mild conditions, versatile for C-N and C-C bond formation. | thieme-connect.comacs.orgrsc.org |

Intramolecular Cyclization and C-H Functionalization Strategies

Modern organic synthesis provides powerful tools for the construction of heterocyclic systems like piperidine. Intramolecular cyclization and direct C-H functionalization represent cutting-edge approaches that offer high degrees of control and efficiency in synthesizing complex piperidine derivatives.

Intramolecular Cyclization Strategies

The formation of the piperidine ring via intramolecular cyclization involves a linear precursor that contains a nitrogen source (typically an amine) and a reactive site that facilitates ring closure. nih.gov This can occur through the formation of a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond. nih.gov These methods are diverse and can be catalyzed by metals or acids, or proceed through radical intermediates.

C-H Functionalization Strategies

Direct C-H functionalization is a highly sought-after strategy that avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond. yale.edu For the piperidine ring, this allows for late-stage modification at various positions.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a prominent example. d-nb.infonih.gov The site-selectivity of the functionalization (i.e., at the C2, C3, or C4 position of the piperidine ring) can be controlled by carefully selecting the rhodium catalyst and the protecting group on the piperidine nitrogen. d-nb.infonih.govresearchgate.net For example, using specific dirhodium catalysts, it is possible to direct functionalization to the C2 or C4 positions, overcoming previous electronic biases. d-nb.infonih.govresearchgate.net Functionalization at the C3 position can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening. d-nb.infonih.gov

These strategies are summarized in the table below, highlighting the catalyst and general approach for achieving site-selective functionalization of the piperidine scaffold.

| Strategy | Methodology | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Aza-Prins Cyclization | Lewis or Brønsted Acids | Formation of substituted piperidines from unsaturated amines. | usm.edu |

| Intramolecular Cyclization | Gold-Catalyzed Tandem Reaction | Gold (Au) catalysts | Synthesis of polyfunctional piperidines from enynyl esters. | nih.gov |

| C-H Functionalization | Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | Generates 2-substituted piperidine analogues. | d-nb.infonih.gov |

| C-H Functionalization | Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted piperidine analogues. | d-nb.infonih.gov |

| Indirect C-H Functionalization | Cyclopropanation/Ring-Opening | Rhodium catalysts followed by reduction | Access to 3-substituted piperidine analogues. | d-nb.infonih.gov |

Purification and Isolation Techniques in Synthetic Organic Chemistry

The successful synthesis of an organic compound is contingent upon its effective purification and isolation from unreacted starting materials, catalysts, and byproducts. pw.livereachemchemicals.com For a basic compound like this compound, a variety of techniques can be employed, ranging from classical methods to more specialized approaches. acs.org

Crystallization

Crystallization is a primary technique for purifying solid organic compounds. byjus.commt.com The method relies on the principle that the compound of interest and its impurities have different solubilities in a given solvent. byjus.com An impure solid is dissolved in a suitable hot solvent to form a saturated solution, which upon cooling, allows the pure compound to crystallize while impurities remain in the solution (mother liquor). mt.comvavaclasses.com For piperidine derivatives, solvents such as ethanol, methanol (B129727), and mixtures like ethanol-ethyl acetate (B1210297) or benzene-petroleum ether are commonly used for recrystallization. chemrevlett.com Fractional crystallization, which involves repeated crystallization steps, can be used to separate compounds with similar solubilities. pw.livejustia.com

Acid-Base Extraction

This is a powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral species. masterorganicchemistry.com Since this compound is a tertiary amine, it is basic. It can be separated from neutral or acidic impurities by dissolving the crude reaction mixture in an organic solvent (e.g., diethyl ether, dichloromethane) and washing it with a dilute aqueous acid solution (e.g., HCl). rochester.edu The basic amine is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous phase. masterorganicchemistry.comrochester.edu The aqueous layer is then separated, and the pH is adjusted with a base to regenerate the neutral, water-insoluble amine, which can be extracted back into an organic solvent. masterorganicchemistry.com Buffer-assisted extraction, using buffers of varying pH, offers a more refined method for separating mixtures of primary, secondary, and tertiary amines. acs.orgacs.org

Chromatography

Chromatography is a versatile purification technique based on the differential partitioning of components between a stationary phase and a mobile phase. pw.live

Distillation

Distillation is used to purify liquids based on differences in boiling points. pw.live While simple distillation can separate a volatile liquid from non-volatile impurities, vacuum distillation (distillation under reduced pressure) is employed for high-boiling compounds that might decompose at their atmospheric boiling point. pw.live Steam distillation is another option for compounds that are volatile in steam and immiscible with water, allowing for distillation at temperatures below 100 °C, thus preventing decomposition. iitk.ac.in

| Technique | Principle | Application/Suitability | Advantages & Disadvantages | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of solid compounds. | Adv: Can yield very pure material, scalable. Disadv: Requires a suitable solvent, potential for product loss in mother liquor. | byjus.commt.comchemrevlett.com |

| Acid-Base Extraction | Differential solubility of acidic/basic compounds and their salts in aqueous and organic phases. | Separating amines from neutral or acidic impurities. | Adv: Simple, inexpensive, effective for crude separations. Disadv: Product must be stable to acid/base, can lead to emulsions. | acs.orgmasterorganicchemistry.comrochester.edu |

| Column Chromatography (Normal Phase) | Differential adsorption on a polar stationary phase (e.g., silica gel). | Separation of complex mixtures. | Adv: High resolving power. Disadv: Basic amines can stick to acidic silica; may require modified mobile phases or special stationary phases. | biotage.combiotage.com |

| Column Chromatography (Reversed Phase) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Purification of polar compounds, including amines. | Adv: Effective for polar amines, complements normal phase. Disadv: C18-silica can be more expensive, requires different solvent systems. | biotage.comteledyneisco.com |

| Distillation (Vacuum/Steam) | Separation based on differences in boiling points. | Purification of thermally stable liquids or high-boiling compounds. | Adv: Effective for removing non-volatile or very different-boiling impurities. Disadv: Not suitable for thermally sensitive compounds or azeotropes. | pw.liveiitk.ac.in |

Reactivity and Reaction Mechanisms of 1 4 Bromobenzyl Piperidine

Reactivity of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modification. Its reactivity is dominated by cross-coupling and nucleophilic displacement reactions.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of 1-(4-bromobenzyl)piperidine and its derivatives can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl or alkyl groups, creating biaryl structures and other complex molecules. For instance, the Suzuki-Miyaura coupling can be used to replace the bromine atom with a different aryl or alkyl group. These reactions are typically carried out in the presence of a palladium catalyst and a base. nih.govarkat-usa.org Microwave irradiation has been shown to be an effective heating method for these transformations, often leading to high yields in short reaction times, and water can be used as an environmentally benign solvent. nih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

| This compound derivative | Arylboronic acid | Palladium complex | Base, optional co-catalyst (e.g., TBAB), heat or microwave | Biaryl-substituted piperidine (B6355638) derivative |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH, TBAB, water, 100-160°C, 5 min (microwave) | 4-Acetyl-1,1'-biphenyl |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH, TBAB, water, 100°C, 1 h | 2-Phenylthiophene |

Nucleophilic Displacement Reactions

The bromine atom on the benzyl (B1604629) group can be replaced by a variety of nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution mechanism. Common nucleophiles used in these reactions include amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups at the para-position of the benzyl ring. For example, the bromine atom can be substituted with an amino or nitro group.

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is nucleophilic and can participate in various reactions. One of the most common reactions is N-alkylation, where the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide, to form a quaternary ammonium (B1175870) salt or to introduce a new substituent on the nitrogen. The synthesis of this compound itself often involves the N-alkylation of piperidine with 4-bromobenzyl bromide in the presence of a base like potassium carbonate. The nucleophilicity of the piperidine nitrogen is influenced by the solvent, with polar aprotic solvents like DMF enhancing its reactivity.

Mechanistic Pathways of Key Transformations

The key transformations of this compound involve well-established mechanistic pathways.

Suzuki-Miyaura Coupling: This reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. sciforum.net

Nucleophilic Aromatic Substitution: The displacement of the bromine atom by a nucleophile can occur through different mechanisms depending on the reaction conditions and the nature of the nucleophile. A common pathway is the SNAr mechanism, which involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the bromide ion.

N-Alkylation: The reaction of the piperidine nitrogen with an alkyl halide, such as 4-bromobenzyl bromide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The presence of substituents on either the piperidine ring or the bromobenzyl group can significantly influence the kinetics and thermodynamics of the reactions.

The bromine atom itself, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but directs incoming electrophiles to the meta position. In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the bromine can facilitate the attack of the nucleophile.

In a study on the reaction of substituted isatins with piperidine, it was found that the inductive effect of substituents on the isatin (B1672199) ring was predominant in determining the reaction rate. maxapress.com The reaction proceeded through a nucleophilic attack followed by a ring-opening process, with the breakdown of a tetrahedral intermediate being the rate-limiting step. maxapress.com This suggests that electron-withdrawing substituents on the aromatic ring of a reaction partner can accelerate the reaction rate by stabilizing the transition state of the nucleophilic attack.

The steric bulk of substituents can also play a crucial role. For example, bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate.

Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl Piperidine Derivatives

Systematic Modification and Bioactivity Correlation

Systematic modification of the 1-(4-bromobenzyl)piperidine scaffold has been a key strategy in developing compounds with optimized activity for various biological targets. This approach involves creating libraries of related compounds where specific parts of the molecule are altered, and the resulting changes in biological activity are measured.

For instance, in the search for inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a 4-bromophenyl analog (Compound 10 in the study) demonstrated potent inhibition of both the enzyme and mycobacterial growth. nih.gov This finding was part of a broader investigation where various monocyclic rings with different halogen substitutions were evaluated to establish a clear SAR. nih.gov

Similarly, a detailed SAR analysis of 1,4,4-trisubstituted piperidines was conducted to explore their potential as anti-coronavirus agents. csic.es Starting from an initial hit compound, a diverse library of analogs was synthesized using multicomponent reactions to probe the importance of different substituents on the piperidine (B6355638) core. csic.esmdpi.com This systematic approach allowed for the identification of structural elements essential for anti-CoV activity. csic.es

In another study focused on antimalarial agents, a series of 1,4-disubstituted piperidines were synthesized and evaluated against Plasmodium falciparum. mdpi.comresearchgate.net This library included the derivative [1-(4-bromobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (B129727), which was identified as a promising compound, particularly against resistant strains of the parasite. researchgate.net The synthesis of a range of derivatives with modifications at both the N1 and C4 positions of the piperidine ring allowed researchers to systematically probe the structure-activity landscape. researchgate.net

The development of HIV-1 entry inhibitors has also benefited from this strategy. A series of novel 1,4-disubstituted piperidine and piperazine (B1678402) derivatives were designed and synthesized, leading to compounds with potent anti-HIV-1 activities at nanomolar concentrations. nih.gov Likewise, research into anti-tubulin agents involved the synthesis of various 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives to create novel drug combinations for cancer treatment. researchgate.net

Table 1: Bioactivity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Arylpiperidines | MenA Inhibition (M. tuberculosis) | 4-bromophenyl analog showed potent inhibition of MenA (IC50 = 12 ± 2 μM) and mycobacterial growth (GIC50 = 14 ± 0 μM). | nih.gov |

| 1,4-Disubstituted Piperidines | Antimalarial (P. falciparum) | [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol was more active on resistant strains (IC50 = 1.03-2.52 μg/mL). | researchgate.net |

| 1,4-Disubstituted Piperidines | Anti-HIV-1 | Novel derivatives showed potent anti-HIV-1 activity with IC50 values at nanomolar levels. | nih.gov |

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidines | Anti-tubulin | Derivatives showed selective cytotoxic potential against different cancer cell lines. | researchgate.net |

Role of the Bromobenzyl Moiety in Biological Activity

The bromobenzyl moiety is a crucial component of the this compound scaffold, significantly influencing the biological activity of its derivatives. The presence and position of the bromine atom on the benzyl (B1604629) ring can dramatically affect potency and selectivity.

In studies of monoamine oxidase (MAO) inhibitors, bromobenzyl derivatives consistently showed better activity against MAO-B compared to their unsubstituted benzyl counterparts. acs.orgnih.gov This suggests that the bromine atom contributes favorably to the interaction with the enzyme's active site.

The importance of the bromine atom's position is highlighted in research on farnesyltransferase (FTase) inhibitors. While a 3-bromophenyl group was part of the initial active compound, moving the bromine to the 4-position (4-bromophenyl) resulted in a loss of FTase inhibition. acs.org Conversely, a 2-bromophenyl derivative was found to be three times more potent than the original 3-bromophenyl compound, indicating that steric and electronic effects related to the bromine's location are critical for this specific target. acs.org

For inhibitors of M. tuberculosis MenA, a 4-bromophenyl analog demonstrated potent inhibition, comparable in activity to a 3-bromo derivative. nih.gov Both were significantly more active than the unsubstituted phenyl analog, and the 4-bromo compound also showed improved lipophilicity (cLogP 6.8) compared to the initial lead compound (cLogP 7.9). nih.gov The bromine atom is thought to enhance lipophilicity, which can improve membrane permeability and strengthen binding affinity to target sites through hydrophobic interactions.

Table 2: Influence of Bromo-Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| Compound Series | Target | Observation | Reference |

|---|---|---|---|

| Coumarin-piperidine hybrids | MAO-B | Bromobenzyl derivatives exhibited better inhibitory activity than unsubstituted benzyl derivatives. | acs.orgnih.gov |

| Piperidin-2-one derivatives | Farnesyltransferase | 4-bromophenyl substitution led to loss of activity, while 2-bromophenyl substitution increased potency threefold compared to 3-bromophenyl. | acs.org |

| 4-Arylpiperidine derivatives | MenA (M. tuberculosis) | 4-bromophenyl analog showed potent inhibition (IC50 = 12 ± 2 μM), an improvement over unsubstituted analogs. | nih.gov |

| Piperidine derivatives | General | Halogen substitutions like bromine can enhance activity due to increased hydrophobic interactions. |

Influence of Piperidine Ring Substitutions on Activity

Modifications to the piperidine ring itself are another critical aspect of the SAR of this compound derivatives. The size, nature, and position of substituents on the piperidine ring can fine-tune the molecule's interaction with its biological target.

In the development of P2X3 receptor antagonists, various acyl groups were attached to the piperidine nitrogen, and different linkers were used at the 4-position. mdpi.com The study found that a 1-(4-Bromobenzoyl)piperidine derivative was a potent antagonist, demonstrating the importance of the substitution on the piperidine nitrogen for this class of compounds. mdpi.com

For MAO-B inhibitors, the substitution pattern on the piperidine ring was found to be a determining factor for activity. One study concluded that a 1,3-substituted piperidine ring conferred better activity than a 1,4-substituted ring. acs.orgnih.gov Another study on piperine (B192125) derivatives found that a 4-methyl-substituted piperidine ring resulted in a highly potent and selective MAO-B inhibitor. acs.orgnih.gov

Research on antitubercular agents also underscores the influence of piperidine ring modifications. A study comparing different cyclic amines attached to a pyridine (B92270) core found that derivatives containing piperidine or pyrrolidine (B122466) were the most active, exhibiting high tuberculostatic activity against both standard and resistant strains of M. tuberculosis. mdpi.com In contrast, replacing the piperidine with a morpholine (B109124) ring, which lowers lipophilicity, resulted in decreased activity. mdpi.com

The SAR of farnesyltransferase inhibitors based on a piperidin-2-one core also showed a strong dependence on piperidine ring substitutions. Modifications at the C-4 and C-6 positions of the piperidinone ring were explored, with a 4-(bromophenyl) group and a 6-(hydroxyphenyl) group being key features of active compounds. acs.org

Stereochemical Implications in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral this compound derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, often leading to significant differences in potency between enantiomers.

A clear example of this is seen in a series of piperidine derivatives developed as farnesyltransferase inhibitors. acs.org The compounds were synthesized and tested as racemic mixtures, but subsequent optical resolution revealed that the biological activity was almost exclusively associated with one enantiomer. For instance, the (+)-enantiomer of compound 8 in the study showed potent FTase inhibition with an IC50 of 1.9 nM, while its (−)-enantiomer was largely inactive (IC50 > 310 nM). acs.org This dramatic difference underscores the importance of a specific stereochemical configuration for effective binding to the enzyme.

Table 3: Stereoselectivity of Farnesyltransferase Inhibitor 8 This table is interactive. You can sort and filter the data.

| Enantiomer | Specific Rotation | FTase Inhibition (IC50) | Reference |

|---|---|---|---|

| (+)-8 | [α]²⁸D +68.0° (c 0.225, MeOH) | 1.9 nM | acs.org |

| (-)-8 | [α]²⁶D -66.5° (c 0.224, MeOH) | > 310 nM | acs.org |

The importance of stereochemistry is also recognized in the design of other complex piperidine derivatives. In the development of P2Y14R antagonists, bridged piperidines with defined stereochemistry were synthesized to constrain the conformation of the piperidine ring. unipd.it This approach helps to understand the preferred conformation for receptor binding and can lead to more potent and selective compounds. unipd.it

Structure-Based Drug Design Approaches

Modern drug discovery efforts involving this compound derivatives increasingly rely on structure-based and computer-aided design approaches. These methods use knowledge of the target protein's three-dimensional structure or pharmacophore models to design molecules with a higher probability of being active.

In the development of anti-tubulin agents, molecular docking was used to guide the design of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives. researchgate.net After identifying the most potent compounds through experimental screening, docking studies were performed to confirm that they bind to the colchicine (B1669291) binding site of tubulin, providing a molecular basis for their observed activity in arresting the cell cycle. researchgate.net

Similarly, for a class of 1,4,4-trisubstituted piperidines found to have anti-coronavirus activity, in silico docking studies were employed to identify a potential target. csic.es The studies suggested that the compounds could plausibly bind to the catalytic site of the SARS-CoV-2 main protease (Mpro), guiding further biological evaluation and optimization efforts. csic.es

Pharmacophore modeling is another powerful tool. For sigma receptor ligands, a proposed pharmacophore model was used to design a series of 1,4-disubstituted piperidines, including a this compound derivative, which showed promising antimalarial activity. researchgate.net Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are also used to predict the potential biological targets and pharmacological effects of newly synthesized piperidine derivatives in silico, helping to prioritize compounds for further preclinical studies. clinmedkaz.org

Advanced Spectroscopic Characterization and Analysis of 1 4 Bromobenzyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(4-Bromobenzyl)piperidine, both one-dimensional and two-dimensional NMR experiments are employed to gain a complete picture of its atomic arrangement and conformational dynamics.

High-Resolution 1H NMR and 13C NMR

High-resolution ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the bromobenzyl group and the aliphatic protons of the piperidine (B6355638) ring. In a typical spectrum recorded in DMSO-d6, the aromatic protons appear as two doublets in the range of δ 7.25-7.90 ppm. rsc.orgrsc.org The singlet for the benzylic methylene (B1212753) protons (N-CH₂-Ar) is observed around δ 3.78 ppm. rsc.orgrsc.org The protons on the piperidine ring resonate in the upfield region, typically between δ 1.77 and 2.69 ppm, often as multiplets due to complex spin-spin coupling. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the 4-bromobenzyl group show signals in the downfield region, typically between δ 119 and 139 ppm. rsc.org Specifically, the carbon attached to the bromine atom (C-Br) appears around δ 119.73 ppm, while the other aromatic carbons resonate at approximately δ 130.74, 130.91, and 138.13 ppm. rsc.org The benzylic carbon (N-CH₂-Ar) gives a signal around δ 61.98 ppm. rsc.org The carbons of the piperidine ring are observed in the upfield region, with the carbons adjacent to the nitrogen appearing around δ 53.80 ppm and the remaining piperidine carbons resonating at approximately δ 23.97 and 25.56 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H | 7.88-7.90 (d, 2H), 7.64-7.66 (d, 2H) rsc.org | 138.13, 130.91, 130.74, 119.73 rsc.org |

| Ar-C | - | |

| N-CH₂-Ar | 3.78 (s, 2H) rsc.orgrsc.org | 61.98 rsc.org |

| Piperidine-H (α to N) | 2.69 (s, 4H) rsc.org | 53.80 rsc.org |

| Piperidine-H (β, γ to N) | 1.86-1.89 (m, 4H), 1.77-1.78 (d, 2H) rsc.org | 25.56, 23.97 rsc.org |

Two-Dimensional NMR Techniques

To further elucidate the complex structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.

COSY: A ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons. For this compound, this would confirm the connectivity within the piperidine ring by showing cross-peaks between the α, β, and γ protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals of the piperidine ring by correlating them with their attached, and already assigned, protons. For instance, the carbon signal at δ 53.80 ppm would show a cross-peak with the proton signal at δ 2.69 ppm.

While specific 2D NMR data for this compound is not extensively published, the application of these techniques is standard practice for the structural confirmation of such molecules. researchgate.netacs.org

Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclic systems like the piperidine ring in this compound. auremn.org.br The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The orientation of the 4-bromobenzyl group (axial vs. equatorial) can be inferred from the coupling constants (J-values) of the piperidine protons and through Nuclear Overhauser Effect (NOE) experiments.

In the case of N-acyl piperidines, temperature-dependent NMR studies have been used to investigate the restricted rotation around the amide bond and the interconversion of chair conformations. nih.gov For this compound, the bulky bromobenzyl group is expected to predominantly occupy the equatorial position to avoid 1,3-diaxial interactions. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm this by showing spatial proximity between the axial protons of the piperidine ring and the benzylic protons if the substituent were in the axial position. The absence of such correlations would support an equatorial preference.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and benzyl (B1604629) methylene groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-N stretching vibration of the tertiary amine is generally found in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₁₂H₁₆BrN), the molecular weight is 254.17 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 254 and 256 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern is highly informative. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. This would lead to the formation of a tropylium-like ion or a benzyl cation. The most prominent fragmentation pathway for this compound is the alpha-cleavage, resulting in the loss of a piperidinyl radical to form the 4-bromobenzyl cation, which would appear at m/z 169/171. Another significant fragmentation involves the formation of the piperidinomethyl cation [CH₂=N(CH₂)₅]⁺ at m/z 98. Further fragmentation of the piperidine ring itself can also occur. Studies on related t-Boc protected piperidines show characteristic losses of the protecting group, highlighting the predictable nature of fragmentation in these systems. doaj.org

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound itself was not found in the search results, related structures, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, have been analyzed. nih.gov In this related compound, the piperazine (B1678402) ring adopts a chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state. An X-ray crystallographic analysis would definitively confirm this and provide precise details about the orientation of the 4-bromobenzyl substituent on the piperidine ring.

Computational Chemistry and Theoretical Studies of 1 4 Bromobenzyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT methods are used to determine the electronic structure, optimized geometry, and vibrational frequencies, providing a basis for predicting chemical reactivity and spectroscopic characteristics. scispace.comresearchgate.net Calculations are typically performed using a specific basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. dntb.gov.ua

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.nethakon-art.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. hakon-art.com For 1-(4-Bromobenzyl)piperidine, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) ring and the bromophenyl group, while the LUMO would likely be distributed over the aromatic ring system. DFT calculations would provide the precise energy values and spatial distribution of these orbitals.

Table 1: Conceptual Frontier Molecular Orbital Parameters for this compound Note: These are representative values illustrating typical outputs of DFT calculations; specific experimental or calculated values for this exact compound require dedicated analysis.

| Parameter | Symbol | Significance | Conceptual Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | ~ -1.0 eV |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | ~ 5.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, this region would likely be concentrated around the electronegative nitrogen atom of the piperidine ring and the bromine atom.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green regions denote neutral or zero potential.

The MEP map provides a visual guide to the molecule's reactive sites and how it might interact with biological receptors or other molecules. dntb.gov.uachemrxiv.org

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. hakon-art.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. hakon-art.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are crucial for comparing the reactivity of different molecules and predicting their interaction patterns.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Definition |

|---|---|---|

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | A measure of the molecule's polarizability and reactivity. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the molecule. |

| Electrophilicity Index | ω = μ² / (2η) | The capacity of a species to accept electrons. |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. amazonaws.com This method helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score or binding energy. researchgate.netmdpi.com The primary goal is to identify plausible binding poses and characterize the key interactions that stabilize the protein-ligand complex. dntb.gov.ua

For this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. For instance, studies on similar piperidine derivatives have explored their potential as anti-tubulin agents by docking them into the colchicine (B1669291) binding site of the tubulin protein. nih.gov

The analysis of a docked complex involves identifying specific interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions typically include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often the primary driving force for binding.

Pi-Pi Stacking: Interactions between aromatic rings.

By analyzing these interactions, researchers can rationalize the ligand's activity and suggest modifications to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. dntb.gov.uadntb.gov.ua MD simulations are used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding. mdpi.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a period of nanoseconds. Key analyses from the simulation include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein and the ligand, highlighting which residues are most involved in the interaction. mdpi.com

MD simulations provide deeper insights into the binding mechanism, the role of solvent molecules, and the energetic factors contributing to the stability of the complex. mdpi.com

In Silico Prediction of Biological Activity Spectra (PASS) and ADME Properties

In the early stages of drug discovery, in silico methods are widely used to predict a compound's potential biological activities and its pharmacokinetic profile. nih.gov

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) for a given chemical structure. mdpi.com The prediction is based on a comparison of the structure with a large database of known bioactive compounds. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and fate of a compound in the body. biosolveit.de Predicting these properties early can help identify compounds with poor pharmacokinetic profiles, saving time and resources. researchgate.net In silico tools like SwissADME or ADMET Predictor™ are used to calculate various physicochemical and pharmacokinetic parameters. nih.gov

Table 3: Illustrative ADME/Drug-Likeness Predictions for this compound Note: This table represents a typical output from in silico prediction tools and serves as an example.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 254.17 g/mol | Conforms to Lipinski's rule (<500) |

| LogP (Lipophilicity) | ~3.3 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Conforms to Lipinski's rule (≤10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to act on the CNS |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | May be involved in drug-drug interactions |

| Lipinski's Rule of Five | No violations | Indicates good "drug-likeness" |

These in silico predictions provide a comprehensive profile of this compound, guiding further experimental validation of its potential as a therapeutic agent.

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions at a molecular level. For the synthesis of this compound, which typically proceeds via the nucleophilic substitution of 4-bromobenzyl halide with piperidine, theoretical studies can elucidate the energetics and geometries of the reaction pathway, helping to distinguish between competing mechanisms such as the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The reaction involves the attack of the secondary amine, piperidine (the nucleophile), on the benzylic carbon of the 4-bromobenzyl halide (the electrophile), leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

Competing SN1 and SN2 Mechanisms

Primary benzylic halides, such as 4-bromobenzyl bromide, are at a mechanistic crossroads. They are capable of reacting through either an SN1 or an SN2 pathway, and the predominant mechanism is often influenced by the reaction conditions, including the solvent and the nature of the nucleophile. stackexchange.comucalgary.ca

The SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comkhanacademy.org This process proceeds through a five-coordinate trigonal bipyramidal transition state. masterorganicchemistry.com For the reaction of piperidine with 4-bromobenzyl bromide, the nitrogen atom of piperidine would perform a "backside attack" on the benzylic carbon, 180 degrees opposite to the carbon-bromine bond. masterorganicchemistry.com Due to the primary nature of the benzylic carbon, steric hindrance is relatively low, making the SN2 pathway highly plausible. ucalgary.ca

The SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. stackexchange.com This is followed by a rapid attack of the nucleophile on the carbocation. Benzylic halides are particularly susceptible to this pathway because the resulting benzylic carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring. stackexchange.comucalgary.ca The positive charge can be delocalized over the aromatic system, lowering the activation energy for carbocation formation.

Theoretical studies, often employing Density Functional Theory (DFT), can calculate the activation energies for both the concerted SN2 transition state and the formation of the carbocation intermediate in the SN1 pathway. The pathway with the lower activation energy barrier is the one that is kinetically favored. A proposed mechanism for a similar reaction between a benzylamine (B48309) and benzyl (B1604629) bromide involves the formation of an SN2-type transition state. researchgate.net

Computational Modeling of the Transition State

In a theoretical investigation of the SN2 reaction for the synthesis of this compound, a computational model would be constructed to find the lowest energy path from reactants to products. The key point on this path is the transition state.

Key parameters that are typically calculated and analyzed include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Geometries: The bond lengths and angles of the reactants, transition state, and products. In the SN2 transition state, the incoming nucleophile and the departing leaving group are both partially bonded to the central carbon atom.

The table below presents hypothetical, yet representative, data from a DFT calculation on the SN2 reaction between piperidine and 4-bromobenzyl bromide. Such data provides quantitative insight into the reaction's feasibility and kinetics.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 20.5 | Energy barrier for the reaction to occur. |

| Reaction Energy (ΔE_rxn) | -15.2 | Overall energy change, indicating an exothermic reaction. |

In the transition state geometry for the SN2 mechanism, the C-N bond is partially formed while the C-Br bond is partially broken. The geometry around the benzylic carbon would be approximately trigonal bipyramidal. masterorganicchemistry.com

The table below illustrates the changes in key bond lengths during the SN2 reaction, as would be predicted by computational models.

| State | C-N Bond Length (Å) | C-Br Bond Length (Å) |

|---|---|---|

| Reactants | N/A | ~1.97 |

| Transition State | ~2.15 | ~2.25 |

| Products | ~1.47 | N/A |

Applications in Medicinal Chemistry and Biological Systems

Anticancer and Anti-Proliferative Research

The piperidine (B6355638) nucleus is a crucial synthetic fragment in the design of new drugs, and its derivatives are present in numerous pharmaceutical classes. researchgate.net Research into derivatives of 1-(4-Bromobenzyl)piperidine has identified significant potential in the development of new anticancer treatments. nih.gov These compounds can trigger apoptosis in cancer cells by activating various molecular pathways. nih.gov

Tubulin is a critical protein target for anticancer agents because it plays an essential role in cell division. researchgate.net Inhibiting the formation of microtubules by targeting tubulin can induce cell death through apoptosis. researchgate.net

Derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine have been synthesized and evaluated for their anti-tubulin and anticancer properties. nih.gov In studies involving various cancer cell lines, these synthesized derivatives demonstrated selective cytotoxic potential. researchgate.netnih.gov One of the most potent derivatives, designated as 7h, was found to prevent tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This cell cycle arrest is a common mechanism for anticancer drugs that interfere with mitosis. nih.govnih.gov The activity of this derivative was confirmed through molecular docking studies, which showed its interaction with the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov

Table 1: Cytotoxic Activity of a Potent this compound Derivative (7h)

| Cell Line | Cancer Type | Finding |

|---|---|---|

| A549 | Lung Cancer | Showed selective cytotoxic potential. nih.gov |

| HCT-116 | Colon Cancer | Showed selective cytotoxic potential. nih.gov |

| MCF-7 | Breast Cancer | Showed selective cytotoxic potential. nih.gov |

| Mechanism | --- | Arrests cancer cells in the G2/M phase and inhibits tubulin polymerization. researchgate.netnih.gov |

Beyond tubulin inhibition, piperidine-containing compounds are known to modulate crucial signaling pathways essential for the establishment and proliferation of cancers. researchgate.net These pathways include STAT-3, NF-κB, and PI3k/Akt, among others. researchgate.net Piperine (B192125), a natural compound containing a piperidine ring, has been shown to inhibit the Wnt/catenin pathway in colorectal cancer cells. nih.gov

Derivatives of 1-benzyl-5-bromoindolin-2-one, which share structural similarities with this compound, have been investigated as anticancer agents targeting specific pathways. mdpi.com Certain derivatives bearing a 4-arylthiazole moiety showed significant cell growth inhibitory activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com These compounds were also found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, with IC50 values as low as 0.503 µM. mdpi.com

Neuropharmacological Investigations

The this compound scaffold has been instrumental in the development of agents targeting the central nervous system. Its structural features allow for interaction with various receptors and enzymes involved in neurological processes.

Derivatives containing the piperidine moiety have been identified as potent ligands for multiple receptors in the brain. Studies have shown that replacing a piperazine (B1678402) core with a piperidine core can dramatically increase affinity for the sigma-1 (σ1R) receptor while maintaining high affinity for the histamine H3 receptor (H3R). nih.gov This has led to the development of dual-acting H3R/σ1R antagonists with potential applications in pain therapy. nih.gov

Furthermore, the 4-phenylpiperidine structure is a known scaffold for opioid receptor antagonists. In the context of other neurological targets, compounds featuring a bromophenyl group have been developed as competitive antagonists for the NMDA receptor, showing selectivity for specific subunits. nih.gov Additionally, hybrid molecules linking mepyramine-type structures to other moieties have been synthesized to create dual antagonists for histamine H1 and H2 receptors. mdpi.com

Table 2: Receptor Targets for Piperidine-Based Compounds

| Receptor Target | Type of Modulation | Potential Application |

|---|---|---|

| Histamine H3 (H3R) | Antagonism | Neuromodulation, Pain nih.gov |

| Sigma-1 (σ1R) | Antagonism | Pain, Neurodegenerative Disorders nih.gov |

| NMDA | Antagonism | Neurological Disorders nih.gov |

| Opioid Receptors | Antagonism | Anorectic Activity |

The inhibition of key enzymes in the brain is a major strategy for treating neurodegenerative diseases. nih.gov Monoamine oxidase (MAO) enzymes regulate the levels of several neurotransmitters, and selective inhibition of MAO-B is a therapeutic approach for Parkinson's disease. mdpi.com

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated as MAO inhibitors. nih.govresearchgate.net Many of these compounds showed higher inhibition of MAO-B than MAO-A. nih.gov One compound, S5, which features a chloro-substitution on the benzyl (B1604629) ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net Kinetic studies revealed these compounds act as competitive and reversible inhibitors. nih.gov

In the context of Alzheimer's disease, another critical enzyme target is cholinesterase (ChE), which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been developed as potent ChE inhibitors, showing submicromolar IC50 values and neuroprotective effects in cellular models. nih.gov

Antimicrobial and Antiviral Efficacy

The this compound scaffold is also a foundation for developing agents to combat infectious diseases.

Research has demonstrated that piperidine derivatives possess a broad spectrum of antimicrobial activity. academicjournals.org In vitro studies have shown that various substituted piperidines can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans. nih.govresearchgate.net The efficacy of these compounds is often related to the specific substitutions on the piperidine and associated rings. academicjournals.org For instance, certain novel piperidine derivatives exhibited potent inhibitory activity against seven of ten tested bacteria. academicjournals.org

The antiviral potential of this chemical class is also significant. A library of 1,4,4-trisubstituted piperidines was evaluated for activity against human coronavirus 229E, with promising results. nih.gov Further testing showed that selected molecules had micromolar activity against SARS-CoV-2. nih.gov The mechanism of action for these compounds appears to be the inhibition of the main protease (Mpro), a crucial enzyme in the viral replication cycle. nih.gov Other studies have identified N-substituted piperidine derivatives with antiviral activity against the influenza A/H1N1 virus, with efficacy comparable to the commercial drug oseltamivir. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives |

| 5-Fluorouracil (5-FU) |

| Piperine |

| 1-benzyl-5-bromoindolin-2-one derivatives |

| Pyridazinobenzylpiperidine derivatives |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives |

| 1,4,4-trisubstituted piperidines |

| N-substituted piperidines |

| Mepyramine |

| Oseltamivir |

| Colchicine |

| (1RS,1′S)-PEAQX |

| Naltrexone |

| Roxatidine |

| Tiotidine |

Antibacterial Activity, including against Resistant Strains

The piperidine nucleus is a cornerstone in the development of new antimicrobial agents. biointerfaceresearch.com Derivatives of the N-benzylpiperidine scaffold have demonstrated notable activity against a range of bacterial pathogens, including strains that have developed resistance to existing antibiotics.

Research into novel piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com In some studies, the introduction of an N-benzyl group to other heterocyclic systems has been shown to confer significant inhibitory activity against Gram-positive bacteria. mdpi.com For instance, certain O-benzyl derivatives featuring N-benzyl substitution have exerted bactericidal effects against Bacillus subtilis and S. aureus at low concentrations. mdpi.com

Furthermore, the challenge of antimicrobial resistance has led researchers to explore new structural leads. A series of benzyl guanidine derivatives was designed and evaluated, with several compounds showing potent inhibitory activity against S. aureus and E. coli with minimal inhibitory concentration (MIC) values in the low µg/mL range. nih.gov Notably, specific derivatives also showed promising results against two strains of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of such structural motifs in combating resistant infections. nih.gov The antimicrobial efficacy of these compounds underscores the utility of the benzyl group in designing new and potent structural leads for further antibiotic optimization strategies. nih.gov

Antimalarial Activity

The piperidine ring is a crucial feature in many compounds with significant antimalarial properties. arkat-usa.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These investigations have tested the compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. arkat-usa.orgnih.govresearchgate.netnih.gov

In one study, a library of 1,4-disubstituted piperidine derivatives was prepared, where modifications on the piperidine nitrogen with various benzyl groups were explored. nih.gov Several of these N-benzylpiperidine derivatives exhibited potent antimalarial activity in the nanomolar range against both parasitic strains. researchgate.net Specifically, a compound closely related to the subject of this article, Ethyl 4-((4-bromobenzyl)(phenyl)amino)piperidine-1-carboxylate, was synthesized and showed strong activity against the W2 resistant strain. arkat-usa.org The research demonstrated that pharmacomodulation on the nitrogen atom of the piperidine ring is a key strategy for enhancing antimalarial efficacy. nih.gov The activity of these compounds was often comparable to that of the established antimalarial drug chloroquine. nih.gov

Table 1: Antimalarial Activity of Selected N-Benzylpiperidine Derivatives

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |

|---|---|---|

| 13b (N-(1-(4-Bromobenzyl)piperidin-4-yl)...) | 4.19 | 13.30 |

| 12a (N-(1-(2-Chlorobenzyl)piperidin-4-yl)...) | - | 11.60 |

| 12d (N-(1-(2-Bromobenzyl)piperidin-4-yl)...) | 13.64 | - |

| Chloroquine (Reference) | 22.38 | 134.12 |

Data sourced from Molecules (2020) nih.gov

Antiviral Activity against RNA Viruses

The N-benzylpiperidine scaffold has also been identified as a promising starting point for the development of antiviral agents targeting RNA viruses. The global health challenge posed by viruses such as SARS-CoV-2 has intensified the search for effective therapeutics that can inhibit viral replication. nih.govnih.gov

Research has focused on the role of viral enzymes essential for replication, such as the SARS-CoV-2 nsp13 helicase, which unwinds double-stranded RNA and is a pivotal drug target. nih.gov Newly designed N-benzyl indole derivatives have been shown to be active against the enzymatic activities of nsp13, with measurable IC₅₀ values under 30 µM. nih.govnih.gov These compounds were found to block viral replication without exhibiting cytotoxicity, and docking studies suggested they bind to an allosteric site on the enzyme. nih.govnih.gov While these molecules are N-benzyl indoles rather than piperidines, they highlight the importance of the N-benzyl moiety in targeting key viral proteins of RNA viruses. nih.gov

Other Therapeutic Potentials and Biological Targets

Anti-inflammatory and Analgesic Properties

Derivatives containing the benzylpiperidine structure have been investigated for their potential to treat pain and inflammation. nih.govresearchgate.net Chronic pain is a complex condition, and there is a need for novel analgesics with improved efficacy and fewer side effects. researchgate.net

One study focused on the in vitro anti-inflammatory activity of 4-benzylpiperidine, finding that it possessed dose-dependent anti-inflammatory properties by inhibiting heat-induced albumin denaturation and proteinase activity. indexcopernicus.com This suggests the compound could be a lead for designing more potent anti-inflammatory drugs. indexcopernicus.com

In other research, a series of benzylpiperidine derivatives were designed as dual-acting ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ₁R), a strategy aimed at producing robust antinociceptive effects while reducing opioid-related side effects. nih.gov The most promising compound from this series demonstrated high binding affinity for both receptors and produced potent analgesic effects in multiple animal models, including carrageenan-induced inflammatory pain and a chronic pain model. nih.gov Additionally, some N-substituted piperidine derivatives have been shown to combine high analgesic and anti-inflammatory activity, with effects comparable to the reference drug diclofenac in models of acute inflammation. vsmu.by

Inhibition of Key Enzymes (e.g., Cathepsin K, Farnesyltransferase)

The N-benzylpiperidine scaffold has been explored for its potential to inhibit key enzymes involved in various disease processes.

Cathepsin K: Cathepsin K (Cat K) is a cysteine protease that plays a primary role in bone resorption by degrading type I collagen. mdpi.com It is a major therapeutic target for osteoporosis. semanticscholar.org While many potent Cathepsin K inhibitors are based on different chemical scaffolds, structural elements related to N-benzylpiperidine have appeared in some designs. For example, the structural analysis of certain cyanohydrazide inhibitors revealed the presence of an N-benzyl-N-methylformamide segment that interacts with the enzyme. semanticscholar.org Although direct inhibition by this compound itself is not extensively documented, the inclusion of N-benzyl groups in potent inhibitors suggests this moiety can be accommodated within the enzyme's active site, making it a relevant feature for the design of new Cat K inhibitors. semanticscholar.org

Farnesyltransferase: Farnesyltransferase (FT) is an enzyme that catalyzes a crucial post-translational modification of many proteins, including the Ras oncoprotein, which is implicated in cancer. nih.gov Inhibitors of this enzyme (FTIs) were developed as potential anticancer agents. rsc.org While many FTIs are complex molecules, research has shown that incorporating certain heterocyclic moieties can enhance activity. In some tricyclic compounds, the addition of a substituted piperidine moiety was found to improve FTase inhibitory activity, which was attributed to a favorable interaction between the ligand's nitrogen and the catalytic zinc atom within the enzyme. mdpi.com This indicates that the piperidine ring can serve as a valuable component in the design of FTIs.

Gonadotropin Releasing Hormone Antagonism

Gonadotropin-releasing hormone (GnRH) antagonists are used in the treatment of sex-steroid-dependent diseases like endometriosis and prostate cancer by suppressing the pituitary-gonadal axis. mdpi.comresearchgate.net The development of orally available, non-peptide GnRH antagonists has been an important goal in medicinal chemistry. researchgate.net

The current landscape of small-molecule GnRH antagonists is dominated by specific chemical scaffolds, such as 2-phenyl-4-piperazinyl-benzimidazoles. nih.gov Extensive research in this area has led to the identification of potent antagonists based on this and other complex heterocyclic systems. nih.gov A review of the available scientific literature indicates that simple N-benzylpiperidine derivatives, including this compound, are not a widely reported class of compounds for achieving GnRH antagonism. The research and development in this therapeutic area have primarily focused on more complex molecular architectures to achieve the desired potency and pharmacological profile. nih.govcapes.gov.br

Experimental Methodologies in Biological Activity Assessment

The evaluation of a compound's biological activity is a systematic process that begins with high-throughput in vitro screenings and progresses to more detailed in vivo studies. This tiered approach allows for the efficient identification of promising lead compounds and the characterization of their pharmacological profiles.

In Vitro Cellular Assays

In vitro cellular assays are fundamental in early-stage drug discovery to determine the cytotoxic or modulatory effects of a compound on various cell lines. For derivatives structurally similar to this compound, such as 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives, a common method to assess anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effects of a test compound.

In a representative study, the anti-cancer activity of novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives was evaluated against a panel of human cancer cell lines, including:

A549 (Lung cancer)

HCT-116 (Colon cancer)

MCF-7 (Breast cancer)

The results of such assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. These values are crucial for comparing the potency of different derivatives and for selecting promising candidates for further investigation. For instance, some derivatives in the aforementioned study displayed selective cytotoxic potential against these cell lines.

Beyond general cytotoxicity, specific cellular mechanisms can be investigated. For the most potent compounds identified through initial screening, further assays may include cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M phase). Additionally, assays to assess the inhibition of tubulin polymerization can elucidate the compound's mechanism of action, particularly for potential anti-mitotic agents.

Table 1: Representative Data from In Vitro Cellular Assays of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine Derivatives

| Cell Line | Assay Type | Endpoint Measured | Illustrative Finding |

| A549 (Lung) | MTT Assay | Cell Viability (IC50) | Moderate cytotoxic potential observed for several derivatives. |

| HCT-116 (Colon) | MTT Assay | Cell Viability (IC50) | Selective cytotoxicity demonstrated by specific derivatives. |

| MCF-7 (Breast) | MTT Assay | Cell Viability (IC50) | Varying degrees of anticancer potential comparable to standard drugs. |

| - | Cell Cycle Analysis | DNA Content | Potent derivatives induced G2/M phase arrest in cancer cells. |

| - | Tubulin Polymerization | Microtubule Formation | Active compounds demonstrated inhibition of tubulin polymerization. |

Enzyme Inhibition Assays